Cas no 32013-47-1 (3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid)

3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid structure
32013-47-1 structure
Product Name:3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid
N.o CAS:32013-47-1
MF:C12H17NO4S
MW:271.33268237114
CID:309855
PubChem ID:285655
Update Time:2025-04-19

3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • Valine,N-[(4-methylphenyl)sulfonyl]-
    • 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid
    • 2-cyclohexyl-1-tosylaziridine
    • N-tosylcyclohexylaziridine
    • N-tosyl-D,L-valine
    • N-tosyl-L-valine
    • N-Ts-Val-OH
    • 3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid
    • N-Tos-D/L Valine
    • 3-Methyl-2-(toluene-4-sulfonylamino)-butyric acid
    • N-Tosyl-DL-valine
    • Tosyl valine, DL-
    • SCHEMBL6446613
    • CHEMBL2000610
    • HMS561D10
    • NSC142791
    • EN300-04198
    • Oprea1_542492
    • N-((4-methylphenyl)sulfonyl)valine
    • CY91SM6X67
    • BRD-A22527538-001-01-2
    • CBKinase1_000443
    • UNII-CY91SM6X67
    • NSC33495
    • DL-Valine, N-((4-methylphenyl)sulfonyl)-
    • Oprea1_845351
    • AKOS000116689
    • LS-12419
    • CBDivE_003061
    • AKOS016050346
    • SR-01000390304-1
    • FT-0675341
    • 32013-47-1
    • Z45637406
    • F0348-2203
    • 3-methyl-2-(4-methylbenzenesulfonamido)butanoicacid
    • (+/-)-3-Methyl-2-(((4-methylphenyl)sulfonyl)amino)butanoic acid
    • CBKinase1_012843
    • N-Tosylvaline, DL-
    • NSC-33495
    • SR-01000390304
    • N-[(4-Methylphenyl)sulfonyl]valine
    • A1-04425
    • NCI60_002933
    • 3-methyl-2-(4-methylphenylsulfonamido)butanoic acid
    • Maybridge1_006940
    • NSC-142791
    • Inchi: 1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)
    • Chave InChI: ZYFUNXTYNIYYJI-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(NC(C(=O)O)C(C)C)(=O)=O

Propriedades Computadas

  • Massa Exacta: 271.08800
  • Massa monoisotópica: 271.088
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 377
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.2
  • Superfície polar topológica: 91.8Ų

Propriedades Experimentais

  • Densidade: 1.246g/cm3
  • Ponto de ebulição: 439.9ºC at 760mmHg
  • Ponto de Flash: 219.9ºC
  • Índice de Refracção: 1.542
  • PSA: 91.85000
  • LogP: 2.85420

3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid Preçomais >>

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